molecular formula C15H14O3S B1677381 (S)-(+)-Modafinic acid CAS No. 112111-44-1

(S)-(+)-Modafinic acid

Cat. No.: B1677381
CAS No.: 112111-44-1
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-IBGZPJMESA-N
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Description

(S)-(+)-Modafinic acid is a chiral compound and an active metabolite of modafinil, a well-known wakefulness-promoting agent. It is primarily used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. The compound is characterized by its ability to enhance cognitive function and promote wakefulness without the typical side effects associated with traditional stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Modafinic acid typically involves the following steps:

    Oxidation of Modafinil: Modafinil is oxidized to produce modafinil sulfone.

    Hydrolysis: The modafinil sulfone is then hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation and hydrolysis processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Modafinic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion of modafinil to modafinil sulfone.

    Hydrolysis: Conversion of modafinil sulfone to this compound.

    Substitution: Various substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Hydrolyzing Agents: Acidic or basic conditions are typically employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products: The major product of these reactions is this compound itself, with potential by-products including modafinil sulfone and other oxidized derivatives.

Scientific Research Applications

(S)-(+)-Modafinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of modafinil and its metabolites.

    Biology: The compound is studied for its effects on various biological pathways, particularly those related to wakefulness and cognitive function.

    Medicine: Research focuses on its potential therapeutic applications in treating sleep disorders and enhancing cognitive performance.

    Industry: It is used in the development of new pharmaceuticals and as a model compound for studying chiral drug metabolism.

Mechanism of Action

The mechanism of action of (S)-(+)-Modafinic acid involves several molecular targets and pathways:

    Dopamine Transporter Inhibition: The compound acts as a weak inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain.

    Histamine Pathways: It also affects histamine pathways, contributing to its wakefulness-promoting effects.

    Orexin Pathways: Modafinic acid influences orexin neurons, which play a crucial role in maintaining wakefulness and regulating sleep-wake cycles.

Comparison with Similar Compounds

    Modafinil: The parent compound from which (S)-(+)-Modafinic acid is derived.

    Armodafinil: The R-enantiomer of modafinil, also used to promote wakefulness.

    Adrafinil: A prodrug of modafinil that is metabolized into modafinil in the body.

Uniqueness: this compound is unique in its specific chiral form, which contributes to its distinct pharmacological profile. Unlike modafinil and armodafinil, this compound is primarily studied for its metabolic and pharmacokinetic properties rather than its direct therapeutic effects.

Properties

IUPAC Name

2-[(S)-benzhydrylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469625
Record name (S)-(+)-Modafinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112111-44-1
Record name (S)-(+)-Modafinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112111-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Modafinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461846KJWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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